γ-Hydroxybutyric Acid-d4 Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

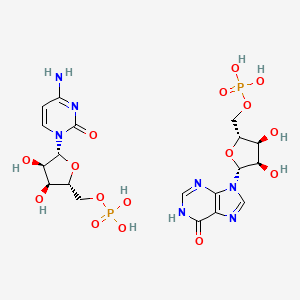

γ-Hydroxybutyric Acid-d4 Glucuronide is a labelled version of γ-Hydroxybutyric Acid Glucuronide . It is a metabolite of γ-Hydroxybutyric Acid , which is a naturally occurring neurotransmitter and a depressant drug . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Synthesis Analysis

The synthesis of γ-Hydroxybutyric Acid-d4 Glucuronide involves procedures based on a Koenigs–Knorr glucuronidation approach .Molecular Structure Analysis

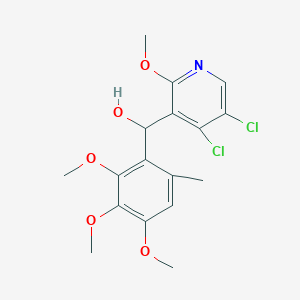

The molecular formula of γ-Hydroxybutyric Acid-d4 Glucuronide is C10H12D4O9 . The molecular weight is 284.25 . The structure of γ-Hydroxybutyric Acid-d4 Glucuronide is similar to that of γ-Hydroxybutyric Acid, which has a molecular formula of C4H8O3 .Chemical Reactions Analysis

The stability of γ-Hydroxybutyric Acid-d4 Glucuronide has been assessed by mimicking the natural pH range for urine . It has been shown to be highly stable towards aqueous hydrolysis within the pH range normally observed for urine, even at elevated temperatures .Aplicaciones Científicas De Investigación

Identification and Metabolic Insights

Gamma-hydroxybutyric acid (GHB) is an important analyte in clinical and forensic toxicology. A study by Petersen et al. (2013) synthesized chemically pure standards of GHB glucuronide (GHB-GLUC) and its deuterated analogue for chromatography. They identified GHB-GLUC in clinical urine samples, suggesting it as a biomarker of GHB intoxication. This discovery implies that the metabolite might have a longer half-life than the parent drug, offering an extended detection window (Petersen et al., 2013).

Synthesis and Stability

Another study by Petersen et al. (2013) discussed the synthesis of GHB glucuronide and its deuterated analogue, demonstrating their stability in urine. This research aids in the development of new analytical methods for detecting GHB and its metabolites, which is vital for forensic applications (Petersen et al., 2013).

Forensic Applications

Wang, Linnet, and Johansen (2015) developed a method for determining GHB and GHB glucuronide concentrations in hair, which has forensic implications. They found that while GHB was significantly elevated in GHB abusers, GHB glucuronide was not, suggesting that it does not contribute significantly to the detection of exogenous exposure (Wang, Linnet, & Johansen, 2015).

Analytical Method Development

Mehling et al. (2016) developed a method for determining GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. This method is crucial for verifying GHB use in cases of drug-facilitated sexual assault, given GHB’s short detection window (Mehling et al., 2016).

Metabolite Identification

Hanisch, Stachel, and Skopp (2016) identified GHB glucuronide as a possible biomarker of GHB misuse. Their study highlights the longer detection window of this metabolite compared to GHB, offering advantages in clinical and forensic settings (Hanisch, Stachel, & Skopp, 2016).

Safety and Hazards

Direcciones Futuras

The discovery of γ-Hydroxybutyric Acid-d4 Glucuronide as a major metabolite of GHB could potentially extend the analytical detection window for GHB intoxications . This has important implications for future analysis of GHB in clinical and forensic toxicology . Further comprehensive pharmacokinetic and stability studies are needed after the controlled administration of GHB .

Propiedades

Número CAS |

1439528-95-6 |

|---|---|

Nombre del producto |

γ-Hydroxybutyric Acid-d4 Glucuronide |

Fórmula molecular |

C₁₀H₁₂D₄O₉ |

Peso molecular |

284.25 |

Sinónimos |

β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)